3,6-Dibromophenanthrene
CAS No.: 174735-02-5
Cat. No.: VC21263739
Molecular Formula: C14H8Br2
Molecular Weight: 336.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174735-02-5 |
---|---|
Molecular Formula | C14H8Br2 |
Molecular Weight | 336.02 g/mol |
IUPAC Name | 3,6-dibromophenanthrene |
Standard InChI | InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |
Standard InChI Key | XTPMJIMUYNZFFN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Introduction
Chemical Structure and Properties
3,6-Dibromophenanthrene (C₁₄H₈Br₂) is characterized by a phenanthrene core with bromine atoms positioned at the 3 and 6 positions. The compound has a molecular weight of 336.02 g/mol and exhibits a relatively planar structure, with slight deviations due to the bromine substituents .
Physical and Chemical Properties
The physical and chemical properties of 3,6-dibromophenanthrene are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₁₄H₈Br₂ |
Molecular Weight | 336.02 g/mol |
Physical State | Solid |
Appearance | Light yellow to white powder |
Melting Point | Not specified in literature |
Solubility | Moderately soluble in organic solvents such as toluene and o-dichlorobenzene |
CAS Number | 174735-02-5 |
InChI Key | XTPMJIMUYNZFFN-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of 3,6-dibromophenanthrene shows that the molecule is approximately planar except for the bromine atoms Br1 and Br2, with a maximum deviation of 0.1637(3) Å for Br2 . This planarity is characteristic of phenanthrene derivatives and contributes to its unique packing arrangement in crystal structures.
Synthesis Methods
Several methods have been developed for the synthesis of 3,6-dibromophenanthrene, with improvements in yield and purity reported over time.
Current Synthetic Approaches
Modern synthetic approaches to 3,6-dibromophenanthrene typically involve direct bromination of phenanthrene or transformation of related phenanthrene derivatives. The strategies often use selective bromination with carefully controlled reaction conditions to achieve regioselectivity.
For instance, one synthesis pathway involves the oxidation of dibrominated phenanthrene derivatives as intermediates, which can then be further modified to obtain 3,6-dibromophenanthrene .
Crystal Structure Analysis
X-ray crystallographic analysis has revealed important details about the molecular packing and arrangement of 3,6-dibromophenanthrene in the solid state.
Crystal Packing
The crystal structure is characterized by a combination of columnar stacking and a herringbone-like arrangement . This packing arrangement is typical for planar aromatic compounds and influences the material's optical and electronic properties.
Crystallographic Data
Crystallographic studies indicate that the molecule crystallizes as a racemic twin with a minor twin fraction of 0.390(10) . The bond lengths and angles in the crystal structure align well with standard values expected for similar aromatic compounds.
Applications in Organic Synthesis
3,6-Dibromophenanthrene serves as a versatile building block in organic synthesis, particularly in the construction of extended π-systems and macrocyclic structures.
Macrocyclization Reactions
One of the most significant applications of 3,6-dibromophenanthrene is in the synthesis of [n]cyclo-3,6-phenanthrenylenes, which are macrocyclic compounds containing multiple phenanthrene units . These macrocycles are prepared through one-pot macrocyclization reactions using nickel-mediated, Yamamoto-type coupling reactions.
Five congeners of [n]cyclo-3,6-phenanthrenylene with 3, 4, 5, 7, and 8 panels have been obtained from such macrocyclization reactions . The synthetic procedure typically involves:
-
Preparation of an active nickel complex
-
Addition of 3,6-dibromophenanthrene solution in toluene
-
Coupling reaction at elevated temperatures
-
Purification of the resulting macrocyclic products
The macrocyclization reaction of 3,6-dibromophenanthrene is particularly notable, as described in the following procedure:
"To the mixture at 80°C was added a solution of 3,6-dibromophenanthrene (3.36 g, 10.0 mmol) in toluene (200 mL, degassed) dropwise over 1 h, and the mixture was stirred at 80°C for an additional hour" .
Cross-Coupling Reactions
The bromine functional groups on the aromatic ring make 3,6-dibromophenanthrene an excellent substrate for various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions allow for the selective functionalization of the phenanthrene core, enabling the synthesis of more complex PAH derivatives.
Optical Properties
The optical properties of 3,6-dibromophenanthrene and its derivatives have been studied extensively, with particular focus on their fluorescence characteristics.
Fluorescence Properties
While specific fluorescence data for 3,6-dibromophenanthrene itself is limited in the provided literature, studies on its macrocyclic derivatives ([n]cyclo-3,6-phenanthrenylenes) have shown that most congeners (n = 3, 5, 7, and 8) are highly fluorescent with quantum yields up to 85% . This suggests that the phenanthrene core with specific substitution patterns contributes significantly to the fluorescent properties of these materials.
Interestingly, the four-panel congener of [n]cyclo-3,6-phenanthrenylene showed the least fluorescence, which has been attributed to "a small energy gap between the Franck-Condon and conical intersection points" . This structure-property relationship provides valuable insights for designing fluorescent materials based on phenanthrene derivatives.
Related Derivatives
Several important derivatives of 3,6-dibromophenanthrene have been synthesized and studied, expanding the utility of this compound in various applications.
3,6-Dibromophenanthrene-9,10-dione
3,6-Dibromophenanthrene-9,10-dione (C₁₄H₆Br₂O₂, CAS: 53348-05-3) is a significant derivative with a molecular weight of 366.01 g/mol . This compound can be synthesized through oxidation of 3,6-dibromophenanthrene using chromium trioxide in glacial acetic acid:
"The oxidation was carried out using 0.4g of chromium trioxide (4mmol), which was added to a solution of 0.2g of the phenanthrene (1.12mmol; 1equiv) in 20mL of glacial acetic acid. The resulting mixture was warmed gently until no material remained undissolved and then the solution was heated at reflux for 1h" .
Another synthetic approach involves direct bromination of phenanthrene-9,10-quinone:
"A mixture of 1g (1 eqv.) of phenantrene-9,10-quinone, 93 mg (0.08 eqv.) dibenzoyl peroxide and 0.1 mL bromine in 20 mL nitrobenzene was refluxed at 120°C. After initiation of the reaction (vigorous evolution of HBr gas) additional 0.44 mL of bromine was added dropwise" .
Classification | Details |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume